molecular formula C18H14N2OS B2612362 9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866866-27-5

9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No. B2612362
CAS RN: 866866-27-5
M. Wt: 306.38
InChI Key: QHWZUPDURLZFQU-UHFFFAOYSA-N
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Description

9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, commonly known as CPMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPMT has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Scientific Research Applications

Synthetic Methods

Chromeno[2,3-d]pyrimidine derivatives, such as the ones , are synthesized using various methods . These methods are divided into different chapters based on the type of reaction . The functionally substituted chromene moiety is often considered a crucial structural element in both naturally occurring and biologically active compounds .

Biological Activity

These compounds have shown potential biological activity and adaptability as synthons in chemical synthesis . They have been used in the production of heterocycles with a pyrimidine component, particularly chromeno[2,3-d]pyrimidine derivatives .

Anticancer Applications

Some of these compounds have been evaluated for their in vitro antitumor activity against various human cancer cell lines . They have been tested against breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) at various concentrations .

Green Chemistry

A novel four-fused ring heterocyclic system has been synthesized via three-component reactions of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, aromatic aldehyde, and 1,3-cyclohexanediones . This method uses acidic ionic liquid catalysts in ethylene glycol, highlighting its potential in green chemistry .

Neurological Disease Treatment

Compounds with a 4H-chromene derivative, like the ones , are of particular importance in the treatment of neurological diseases including Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome .

Antibacterial and Antifungal Applications

These compounds have shown significant antibacterial and antifungal activities . They have attracted a lot of attention due to their biological and medicinal activities .

properties

IUPAC Name

9-methyl-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-11-6-5-9-13-10-14-17(21-15(11)13)19-16(20-18(14)22)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWZUPDURLZFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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